Bienvenue dans la boutique en ligne BenchChem!

(S)-Esmolol Hydrochloride

Beta-1 adrenergic receptor Enantioselective pharmacology Eutomer identification

For quantitative pharmacology, (S)-Esmolol Hydrochloride (112923-91-8) is the essential, active eutomer. Unlike the racemic drug, using the isolated S-enantiomer eliminates the 50% potency dilution and unquantified pharmacokinetic noise introduced by the inactive R-isomer. This is critical for accurate receptor binding assays (Ki, IC50), stereoselective protein binding studies, and validated HPLC method development. It also resolves interspecies metabolic variability in preclinical models, enabling direct toxicokinetic bridging. Procure this reference standard to ensure data reproducibility and regulatory rigor.

Molecular Formula C16H26ClNO4
Molecular Weight 331.837
CAS No. 112923-91-8
Cat. No. B584046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Esmolol Hydrochloride
CAS112923-91-8
Synonyms4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic Acid Methyl Ester Hydrochloride;  (-)-Esmolol Hydrochloride; 
Molecular FormulaC16H26ClNO4
Molecular Weight331.837
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl
InChIInChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1
InChIKeyGEKNCWBANDDJJL-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Esmolol Hydrochloride (CAS 112923-91-8): Cardioselective Beta-1 Blocker Active Enantiomer for Tachycardia Research


(S)-Esmolol hydrochloride (CAS 112923-91-8) is the active S-enantiomer of the racemic beta-blocker esmolol, belonging to the aryloxypropanolamine class of cardioselective beta-1 adrenergic receptor antagonists [1]. Clinically, esmolol is marketed and used as a racemic mixture containing equimolar amounts of the (S)- and (R)-enantiomers; however, pharmacological studies have established that the (S)-enantiomer is the eutomer—the stereoisomer responsible for beta-adrenergic receptor blockade and heart rate control [2]. The (S)-enantiomer acts by competitively inhibiting catecholamine binding at cardiac beta-1 receptors, thereby reducing heart rate and myocardial contractility, while the (R)-enantiomer is pharmacologically inactive at the beta-1 receptor [3]. The compound is distinguished by an ultra-short duration of action conferred by rapid hydrolysis of its ester linkage via red blood cell cytosolic esterases, producing an acid metabolite with minimal beta-blocking activity [4].

Why Racemic Esmolol Cannot Substitute for (S)-Esmolol Hydrochloride in Stereospecific Investigations


Racemic esmolol—the clinically marketed formulation—contains 50% pharmacologically active (S)-enantiomer and 50% inactive (R)-enantiomer, yet the inactive component is not inert with respect to pharmacokinetic and toxicological variables [1]. Blood pressure reduction derives from both enantiomers, whereas heart rate control resides exclusively with the (S)-enantiomer, meaning that racemic administration introduces an uncontrolled variable that confounds dose-response interpretation [2]. Furthermore, the two enantiomers exhibit differential plasma protein binding—particularly to alpha-1-acid glycoprotein (AGP)—resulting in stereoselective free fraction availability and hydrolysis kinetics that vary across experimental systems [3]. Substituting racemic esmolol for the isolated (S)-enantiomer in receptor binding assays, chiral pharmacokinetic studies, or enantioselective toxicology assessments introduces unquantified noise that compromises data reproducibility and obscures structure-activity relationships [4].

(S)-Esmolol Hydrochloride: Quantified Differentiation Against Racemic Esmolol and R-Enantiomer


Pharmacological Activity Partitioning: (S)-Esmolol as Sole Beta-1 Antagonist Versus Inactive R-Enantiomer

The pharmacological activity of racemic esmolol is entirely attributable to the (S)-enantiomer. In vitro receptor studies demonstrate that the S-(−) enantiomer exhibits beta-adrenergic blocking effects, whereas the R-(+) enantiomer is pharmacologically inactive at the beta-1 receptor [1]. Functional differentiation is further evidenced in vivo: while the S-enantiomer alone mediates heart rate reduction, both the R- and S-enantiomers contribute to blood pressure lowering, indicating distinct pharmacodynamic profiles between stereoisomers [2].

Beta-1 adrenergic receptor Enantioselective pharmacology Eutomer identification

Enantioselective Plasma Protein Binding: Differential Free Fraction Between S- and R-Esmolol

The two enantiomers of esmolol exhibit significant differences in plasma protein binding, particularly to alpha-1-acid glycoprotein (AGP). Binding studies in human plasma demonstrate stereoselective protein association, with the bound fraction differing between the S- and R-enantiomers [1]. This stereoselective binding alters the free (unbound) concentration of each enantiomer available for receptor interaction and enzymatic hydrolysis, thereby influencing both pharmacodynamic effect and metabolic clearance [2].

Plasma protein binding Alpha-1-acid glycoprotein Stereoselective pharmacokinetics

Species-Dependent Stereoselective Hydrolysis: Human Esterases Lack Enantiomeric Preference

Human blood esterases hydrolyze S-esmolol and R-esmolol at equivalent rates, showing no stereoselectivity [1]. This contrasts sharply with other species: dog and rat blood esterases preferentially hydrolyze the (−)-enantiomer [1]; rabbit red blood cell membrane and cytosol esterases show significant stereoselectivity toward R-(+)-esmolol [2]; rhesus monkey, rabbit, and guinea pig blood esterases hydrolyze the (+)-enantiomer faster [1]. Human plasma esterase exhibits low activity but demonstrates stereoselectivity favoring R-(+)-esmolol, though RBC cytosol esterase—the primary metabolic site in humans—shows no stereoselectivity [2].

Blood esterase Stereoselective metabolism Interspecies variability

Analytical Method Validation: Enantioselective Quantification with High Recovery and Sensitivity

A validated stereoselective reversed-phase HPLC method enables precise quantification of S-(−)- and R-(+)-esmolol enantiomers in human plasma following pre-column chiral derivatization with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) [1]. The method provides baseline resolution of the enantiomers with linearity from 0.035 to 12 μg/mL for each enantiomer. Average recoveries from human plasma were 94.8% for S-(−)-esmolol and 95.5% for R-(+)-esmolol [2].

Chiral chromatography RP-HPLC Bioanalytical method validation

Enantioselective Extraction and Purification: Achieving High Optical Purity S-Esmolol

Enantioselective liquid-liquid extraction using tartaric acid derivatives and boric acid as chiral extractants enables efficient separation of esmolol enantiomers [1]. Process modeling and multistage extraction experiments demonstrate that S-esmolol can be obtained with high optical purity. Under asymmetric separation conditions targeting S-esmolol as the desired product, only 10 extraction stages are sufficient to achieve an enantiomeric excess (ee) of 0.98 for S-esmolol [2].

Enantioselective extraction Chiral separation Process chemistry

Synthetic Route Validation: Green Chemo-Enzymatic Synthesis of Enantiopure (S)-Esmolol

A green chemo-enzymatic protocol has been validated for the synthesis of enantiopure (S)-esmolol [1]. The method employs enzymatic resolution and transesterification steps to generate the desired (S)-enantiomer without relying on traditional chiral resolution of racemic mixtures. This synthetic approach yields (S)-esmolol in 97% enantiomeric excess with an overall yield of 26% [2].

Asymmetric synthesis Chemo-enzymatic Green chemistry

Recommended Procurement and Application Scenarios for (S)-Esmolol Hydrochloride (CAS 112923-91-8)


Enantioselective Pharmacokinetic and Metabolism Studies

When designing pharmacokinetic studies of beta-blocker disposition—particularly those involving interspecies comparisons or plasma protein binding assessments—isolated (S)-esmolol is essential. As demonstrated by stereoselective protein binding data [1] and species-dependent hydrolysis studies [2], racemic esmolol introduces unquantified variability from differential R- and S-enantiomer clearance and free fraction. Using pure (S)-esmolol eliminates the R-enantiomer confounder, enabling accurate determination of volume of distribution, clearance, and half-life parameters specific to the pharmacologically active species.

Beta-1 Adrenergic Receptor Binding and Functional Assays

For receptor binding studies (radioligand displacement, functional cAMP assays, or beta-arrestin recruitment), (S)-esmolol provides the active pharmacological entity without dilution by the inactive R-enantiomer. As established in pharmacological characterization, the S-enantiomer possesses all beta-1 receptor blocking activity [3], whereas the R-enantiomer is inactive. Using isolated (S)-esmolol ensures that reported Ki, IC50, or EC50 values reflect true intrinsic activity without the 50% potency reduction inherent to racemic material.

Chiral Analytical Method Development and Reference Standard Preparation

(S)-Esmolol hydrochloride serves as an essential reference standard for enantioselective analytical method development, calibration, and validation. Validated RP-HPLC methods capable of baseline separation of S- and R-esmolol with >94% recovery from biological matrices [4] require authentic (S)-enantiomer for peak identification, system suitability testing, and quantification. Procurement of high-purity (S)-esmolol (ee ≥ 98%) [5] is mandatory for laboratories developing in-house chiral assays or performing batch release testing of racemic esmolol formulations.

Species-Specific Toxicology and Safety Pharmacology

In preclinical safety studies using animal models (particularly dog, rat, or rabbit), the stereoselective metabolism of esmolol enantiomers varies dramatically between species [6]. Human blood esterases show no stereoselectivity toward esmolol enantiomers, whereas dog esterases preferentially hydrolyze the (−)-enantiomer (resulting in a (−)/(+) ratio of ~0.85 during infusion), and rabbit esterases show the opposite stereoselectivity [7]. Studies using racemic esmolol in these species generate enantiomeric ratios that do not reflect human exposure. Isolated (S)-esmolol eliminates this interspecies metabolic confounder, enabling toxicokinetic bridging to human projections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Esmolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.